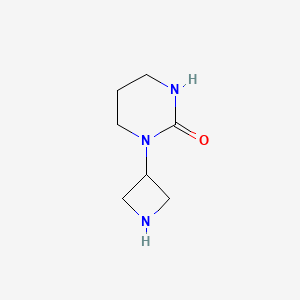

1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one

Description

BenchChem offers high-quality 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c11-7-9-2-1-3-10(7)6-4-8-5-6/h6,8H,1-5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFKKNPYEMKTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one

Executive Summary

This technical guide details the synthetic pathway for 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one , a bicyclic heterocycle combining a strained four-membered azetidine ring with a six-membered cyclic urea. This scaffold is of increasing interest in medicinal chemistry as a conformationally restricted pharmacophore for GPCR agonists and kinase inhibitors.

The synthesis strategy prioritizes regiochemical control and scalability , utilizing a stepwise construction of the cyclic urea on a pre-functionalized azetidine core. The protocol employs 1-chloro-3-isocyanatopropane as a bifunctional linchpin to construct the tetrahydropyrimidinone ring, ensuring exclusive

Retrosynthetic Analysis

The strategic disconnection focuses on the

Strategic Disconnection Logic

-

Target Molecule: 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one.

-

Primary Disconnection: The

-azetidine bond is stable; therefore, the azetidine ring is introduced as an intact building block (1-Boc-3-aminoazetidine). -

Secondary Disconnection: The cyclic urea is opened to a linear urea intermediate: 1-(azetidin-3-yl)-3-(3-chloropropyl)urea .

-

Precursors: The linear urea is assembled from 1-Boc-3-aminoazetidine and 1-chloro-3-isocyanatopropane .

Figure 1: Retrosynthetic logic flow from target structure to commercially available precursors.

Step-by-Step Synthesis Protocol

Phase 1: Urea Assembly

Objective: Functionalize the azetidine amine with the chloropropyl chain via urea linkage. Reaction Type: Nucleophilic Addition to Isocyanate.

Reagents:

-

Substrate: tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 equiv)

-

Reagent: 1-Chloro-3-isocyanatopropane (1.1 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv) – Optional, acts as scavenger if HCl traces present.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Protocol:

-

Charge a flame-dried round-bottom flask with 1-Boc-3-aminoazetidine dissolved in anhydrous DCM (0.2 M concentration).

-

Cool the solution to 0°C under an inert nitrogen atmosphere.

-

Add TEA dropwise.

-

Add 1-chloro-3-isocyanatopropane dropwise via syringe over 15 minutes.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: TLC (5% MeOH in DCM) should show consumption of the starting amine and appearance of a more polar urea spot.

-

Workup: Quench with water, extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the chloroalkyl urea intermediate .

Phase 2: Cyclization (Ring Closure)

Objective: Intramolecular nucleophilic substitution to form the tetrahydropyrimidinone ring.

Reaction Type: Base-mediated Intramolecular

Reagents:

-

Substrate: Chloroalkyl urea intermediate (from Phase 1).

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous THF or DMF (0.1 M).

Protocol:

-

Dissolve the chloroalkyl urea intermediate in anhydrous THF.

-

Cool the solution to 0°C .

-

Carefully add NaH portion-wise (gas evolution H₂ will occur).

-

Stir at 0°C for 30 minutes, then warm to reflux (66°C) for 4–12 hours.

-

Note: The distal urea nitrogen (attached to the azetidine) acts as the nucleophile, displacing the chloride to form the 6-membered ring.

-

-

Monitoring: LC-MS is preferred. Look for mass loss of HCl (M - 36).

-

Workup: Cool to RT, quench carefully with saturated NH₄Cl solution. Extract with EtOAc, wash with water and brine.[1][2]

-

Yield: Isolate 1-(1-Boc-azetidin-3-yl)tetrahydropyrimidin-2(1H)-one .

Phase 3: Deprotection

Objective: Removal of the Boc group to release the free secondary amine. Reaction Type: Acidolysis.

Reagents:

-

Acid: Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

-

Solvent: DCM.

Protocol:

-

Dissolve the cyclized intermediate in DCM.

-

Add TFA (20% v/v final concentration).

-

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate in vacuo to remove excess TFA.

-

Free Base Generation: Redissolve residue in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with NaHCO₃ and extract with DCM/iPrOH (3:1).

-

Final Product: 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one .

Synthesis Pathway Visualization

Figure 2: Forward synthesis workflow showing reagents and intermediates.

Analytical Data Summary

| Compound Stage | Expected 1H NMR Signals (Diagnostic) | Mass Spec (ESI+) |

| Intermediate (Urea) | ||

| Cyclized (Boc) | ||

| Final Product |

Critical Process Parameters (CPP)

-

Moisture Control: The cyclization step using NaH is strictly moisture-sensitive. Use anhydrous THF (<50 ppm water) to prevent hydrolysis of the urea or quenching of the base.

-

Temperature Control: During urea formation, maintain 0°C initially to prevent oligomerization of the isocyanate.

-

Regioselectivity: The intramolecular cyclization is highly favored over intermolecular dimerization due to entropy (formation of a 6-membered ring). Dilution (0.05 M - 0.1 M) assists in favoring the intramolecular pathway.

References

-

General Synthesis of Cyclic Ureas

- Title: Synthesis of tetrahydropyrimidin-2(1H)

- Source:Beilstein Journal of Organic Chemistry

-

URL:[Link] (General methodology reference).

-

Azetidine Handling & Protection

- Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.

- Source: LJMU Research Online

-

URL:[Link]

-

Cyclization Methodology

- Reaction of Amines with Chloroalkyl Isocyanates: Title: New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones (Analogous mechanism). Source:Thieme Connect

Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals:

Target Identification Studies of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one

Foreword: Unraveling the Molecular Enigma of a Novel Scaffold

The compound 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one represents a compelling chemical entity, wedding the strained four-membered azetidine ring with the well-established tetrahydropyrimidinone core. Both parent scaffolds are recognized "privileged structures" in medicinal chemistry. Azetidinones, the core of beta-lactam antibiotics, are known for a wide array of biological activities including antibacterial, antifungal, anti-inflammatory, and potent antiproliferative effects on cancer cell lines.[1][2][3][4][5][6][7][8] Similarly, the tetrahydropyrimidinone moiety is a cornerstone of various bioactive molecules.[1][9] The fusion of these two pharmacophores suggests a high probability of novel biological activity.

However, for a novel compound like 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one, the primary challenge is the identification of its specific molecular target(s). Without this crucial information, advancing the molecule through the drug discovery pipeline is a speculative and inefficient endeavor. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological target(s) of this promising, yet enigmatic, molecule. We will proceed from initial hypothesis generation to definitive target validation, emphasizing the rationale behind each experimental choice.

Part 1: Foundational Analysis & Hypothesis Generation

Before embarking on extensive and resource-intensive laboratory experiments, a thorough in-silico and preliminary phenotypic assessment is paramount. This initial phase aims to generate a tractable number of high-probability hypotheses, thereby focusing subsequent efforts.

In-Silico Target Prediction

Leveraging the compound's structure, computational methods can predict potential protein targets. This is achieved by comparing the molecule to databases of known ligands and their targets.

-

Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction utilize the principle that structurally similar molecules often bind to similar proteins.

-

Pharmacophore Modeling: This involves identifying the 3D arrangement of essential features of the compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and screening for proteins with binding pockets that can accommodate this pharmacophore.

-

Molecular Docking: If a particular protein family is suspected (e.g., kinases, proteases), molecular docking can be used to predict the binding mode and affinity of the compound to the active sites of these proteins.

Broad-Spectrum Phenotypic Screening

The initial biological characterization should involve broad phenotypic screening to identify the compound's general biological effect. This will guide the selection of appropriate cell lines and biological systems for subsequent target identification experiments.

-

Cell Viability Assays: A panel of diverse cancer cell lines (e.g., NCI-60) can reveal potential anti-proliferative activity and a preliminary spectrum of susceptible cancer types.

-

Antimicrobial Assays: Screening against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, will determine any antimicrobial potential, a known activity of the azetidinone core.[1][2]

-

High-Content Imaging: This powerful technique can reveal a wealth of information about the compound's effect on cellular morphology, organelle health, and specific cellular pathways through automated microscopy and image analysis.

The results from these initial steps will be crucial for building a working hypothesis about the compound's mechanism of action and for selecting the most relevant biological system (e.g., a specific cancer cell line) for the subsequent, more focused, target deconvolution strategies.

Part 2: Affinity-Based Target Identification: The "Fishing" Expedition

Affinity-based methods are a cornerstone of target identification.[10][11][12][13] They rely on using a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Chemical Probe Synthesis: Crafting the "Bait"

The first critical step is the design and synthesis of a chemical probe. This involves attaching a linker and a reporter tag (e.g., biotin or a "clickable" alkyne group) to the parent molecule. The key is to choose an attachment point that does not disrupt the compound's interaction with its target. A preliminary Structure-Activity Relationship (SAR) study with a few simple analogs can help identify non-essential positions for modification.

Workflow for Affinity Probe Synthesis:

Caption: Standard workflow for identifying proteins from an affinity pulldown experiment.

Data Analysis: The key is to identify proteins that are significantly enriched in the probe pulldown compared to the control pulldown. Label-free quantification (LFQ) or stable isotope labeling (SILAC) can be used for more accurate quantification.

Part 3: Label-Free Target Engagement Confirmation

While affinity chromatography is excellent for identifying potential targets, it does not confirm direct target engagement in a physiological context. Label-free methods are essential for this validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target in intact cells. [14][15][16][17][18]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Step-by-Step CETSA Protocol:

-

Cell Treatment: Treat intact cells with the 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one or a vehicle control (e.g., DMSO) for a specified time.

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

-

Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the putative target protein remaining at each temperature by Western blotting or other protein detection methods. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

CETSA Workflow and Expected Outcome:

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative label-free method that relies on the principle that ligand binding can protect a protein from proteolysis. [11][19]In this method, cell lysates are treated with the compound and then subjected to limited digestion with a protease like pronase. The target protein, if bound to the compound, will be more resistant to digestion, which can be visualized by Western blotting.

Part 4: Genetic Approaches for Target Identification

Genetic methods provide an orthogonal and powerful approach to identify and validate drug targets by observing the phenotypic consequences of gene perturbation. [20][21][22][23]

CRISPR-Based Screens

Genome-wide CRISPR screens can identify genes that are essential for a compound's activity. [21][23]

-

CRISPR Knockout (CRISPRko) Screens for Resistance: A library of cells, each with a different gene knocked out, is treated with a cytotoxic concentration of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one. Cells that survive are enriched for knockouts in the target protein or essential components of its pathway. Sequencing the guide RNAs (gRNAs) in the surviving population identifies these resistance genes.

CRISPRko Resistance Screen Logic:

Caption: Logical flow of a CRISPR knockout screen to identify drug resistance genes.

Part 5: Orthogonal Target Validation

Identifying a candidate protein through one of the above methods is not sufficient. Rigorous validation using multiple, independent techniques is essential.

| Validation Method | Principle | Application |

| Recombinant Protein Binding | Direct binding of the compound to the purified recombinant target protein. | Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm direct interaction and determine binding affinity (K_d). |

| Enzyme Inhibition/Activation Assay | If the identified target is an enzyme, the compound can be tested for its ability to modulate the enzyme's activity in a biochemical assay. | This provides functional confirmation of the compound's effect on the target and allows for the determination of IC₅₀ or EC₅₀ values. |

| Target Knockdown/Knockout | The cellular phenotype observed upon treatment with the compound should be mimicked by reducing the expression of the target protein using siRNA, shRNA, or CRISPR-mediated knockout. | This links the protein target to the compound's observed biological effect. |

| Overexpression Studies | Overexpressing the target protein may lead to increased resistance to the compound, further confirming that it is the direct target. | This is another genetic method to validate the target-phenotype link. |

Conclusion: An Integrated Strategy for Target Deconvolution

The identification of the molecular target for a novel compound like 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one is a multi-faceted challenge that requires a carefully planned and executed strategy. There is no single "magic bullet" technique. Instead, a successful approach relies on the integration of complementary methods. By starting with broad, hypothesis-generating techniques and progressively moving to more specific, validation-focused assays, researchers can confidently identify and validate the molecular target. This systematic process, combining chemical proteomics, biophysical assays, and genetic approaches, provides the most robust path to understanding the mechanism of action of this promising new molecule and unlocking its full therapeutic potential.

References

-

Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 745-749. [Link]

-

Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

-

Fülöp, F., et al. (2005). Tetrahydropyrimidin-2(1H)-ones with three neighbouring phenyl groups. Synthesis and allylic strain effects. ARKIVOC, 2005(13), 8-20. [Link]

-

Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 109-129. [Link]

-

Li, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(14), 7795. [Link]

-

Al-Sanea, M. M., & Al-Warhi, T. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(23), 1877-1893. [Link]

-

Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101298. [Link]

-

Singer Instruments. (n.d.). Chemical Genetic Screening. Singer Instruments. [Link]

-

Wikipedia. (n.d.). Affinity chromatography. Wikipedia. [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological activity of azetidinone. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2977. [Link]

-

Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1053-1060. [Link]

-

Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 485-488. [Link]

-

ResearchGate. (2025, August 6). Synthesis and pharmacological screening of some new azetidinone derivatives. ResearchGate. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

-

Waha, A., et al. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry, 92(16), 11048-11055. [Link]

-

Li, H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-556. [Link]

-

Kulikouski, P., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3036. [Link]

-

Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]

-

Chimento, A., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-6405. [Link]

-

Rani, A., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one Derivatives. Molecules, 28(7), 3097. [Link]

-

EditCo Bio. (n.d.). Drug Target Identification. EditCo Bio. [Link]

-

Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

National Human Genome Research Institute. (2024, December 24). Pharmacogenomics Fact Sheet. National Human Genome Research Institute. [Link]

-

University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

-

ResearchGate. (2024, July 7). (PDF) Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. ResearchGate. [Link]

-

International Journal of Chemical Studies. (2019, April 10). Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies. [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]

-

La Manna, S., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Open Targets. (2024, August 23). Human Genetics and Genomics for Drug Target Identification and Prioritization: Open Targets' Perspective. Annual Review of Genomics and Human Genetics. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemijournal.com [chemijournal.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 14. cell.com [cell.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. singerinstruments.com [singerinstruments.com]

- 21. editco.bio [editco.bio]

- 22. Pharmacogenomics Fact Sheet [genome.gov]

- 23. annualreviews.org [annualreviews.org]

Solubility and Stability Profiling of 1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one in Biological Buffers: A Technical Guide

Executive Summary

In modern drug discovery, the strategic incorporation of saturated heterocycles is essential for optimizing the physicochemical properties of lead compounds. The molecule 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one represents a highly rational structural design, combining the rigid, basic nature of an azetidine ring with the strong hydrogen-bonding capacity of a cyclic urea.

This technical whitepaper provides an in-depth analysis of the solubility and kinetic stability of this scaffold in biological buffers. By deconstructing the physicochemical mechanics of its constituent motifs, we establish a predictive framework for its behavior in aqueous media. Furthermore, we provide rigorously designed, self-validating experimental protocols to empirically quantify these parameters, ensuring high-fidelity data collection free from common analytical artifacts.

Part 1: Mechanistic Physicochemical Profiling

To predict the behavior of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one in biological buffers (pH 7.4), we must isolate and analyze its two core structural motifs.

The Azetidine Core: Basicity and Ionization

Azetidine is a four-membered, nitrogen-containing heterocycle characterized by significant ring strain and a compact spatial footprint[1]. The unsubstituted azetidine ring is highly basic, with a pKa of approximately 11.29[1]. However, in our target molecule, the azetidine is substituted at the 3-position with a tetrahydropyrimidin-2(1H)-one group.

Causality of pKa Modulation: The cyclic urea nitrogen attached to the C3 carbon of the azetidine exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the azetidine nitrogen, lowering its intrinsic basicity. We predict the effective pKa of the azetidine nitrogen in this molecule to shift to the 8.5 – 9.5 range . Because this pKa remains strictly above physiological pH (7.4), the molecule will exist predominantly (>90%) in its protonated, cationic state in biological buffers. This ionization is the primary thermodynamic driver for its high aqueous solubility.

The Cyclic Urea Motif: Polarity and Hydrolytic Resistance

The tetrahydropyrimidin-2(1H)-one moiety is a six-membered cyclic urea. Cyclic ureas are highly polar, serving as excellent hydrogen-bond acceptors (via the carbonyl oxygen) and donors (via the unsubstituted urea nitrogen)[2].

Causality of Kinetic Stability: Unlike linear amides or esters, which can be susceptible to nucleophilic attack by water, the cyclic urea is stabilized by extensive resonance delocalization of the non-bonded electrons from both nitrogens into the carbonyl group[2]. The conformational restriction of the six-membered ring further shields the carbonyl carbon. Consequently, cyclic ureas are exceptionally resistant to hydrolysis, typically requiring extreme conditions (e.g., concentrated acid combined with microwave irradiation) to induce ring-opening[3].

Structural logic dictating the solubility and stability of the target molecule.

Summary of Predicted Properties

| Physicochemical Property | Predicted Value | Mechanistic Driver |

| Azetidine pKa | 8.5 – 9.5 | Inductive electron withdrawal from the C3-urea substituent. |

| Ionization State (pH 7.4) | >90% Cationic | pKa > pH ensures protonation of the secondary amine. |

| Thermodynamic Solubility | High (>1 mg/mL) | Synergistic effect of the cationic charge and urea H-bond network. |

| Hydrolytic Half-Life (37°C) | >100 hours | Resonance stabilization and steric restriction of the cyclic urea. |

Part 2: Self-Validating Experimental Protocols

To empirically validate the predicted solubility and stability, we must employ methodologies that eliminate common analytical artifacts. The following protocols are designed as self-validating systems.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining true thermodynamic equilibrium solubility[4].

Why this specific design? Basic amines like azetidine are notorious for exhibiting non-specific binding to the negatively charged surfaces of standard PVDF or PTFE syringe filters. If filtration is used to separate the solid phase, the measured solubility will be artificially low. Therefore, this protocol mandates ultracentrifugation for phase separation.

Step-by-Step Methodology:

-

Dispensing: Weigh 5.0 mg of solid 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one into a 2.0 mL low-bind polypropylene microcentrifuge tube.

-

Buffer Addition: Add 1.0 mL of the target biological buffer (e.g., 50 mM HEPES, pH 7.4, or 1X PBS). Expert Note: Running both buffers in parallel ensures that phosphate-specific salt precipitation is not mistaken for intrinsic insolubility.

-

Equilibration: Seal the tube and incubate in a thermomixer at 37°C with continuous agitation (800 rpm) for 48 hours. This extended duration ensures that any transient supersaturation (kinetic solubility) has fully precipitated into the most thermodynamically stable crystalline form.

-

Phase Separation: Transfer the suspension to an ultracentrifuge. Spin at 100,000 × g for 30 minutes at 37°C to pellet all undissolved solids.

-

Sampling: Carefully extract 50 µL of the clear supernatant without disturbing the pellet. Dilute 1:100 in a compatible solvent (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector.

-

Quantification: Analyze via HPLC-UV against a standard curve prepared from a DMSO stock solution.

Protocol B: Kinetic Stability Profiling

Because the cyclic urea is highly stable[2], degradation in biological buffers is expected to be minimal. To accurately measure slow degradation rates, we must use highly specific LC-MS/MS quantification combined with a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects.

Step-by-Step Methodology:

-

Spiking: Prepare a 10 mM stock of the compound in DMSO. Spike 1 µL of this stock into 10 mL of pre-warmed (37°C) biological buffer (PBS or HEPES, pH 7.4) to achieve a final concentration of 1 µM. Expert Note: Using a low concentration (1 µM) ensures the compound remains fully dissolved, preventing precipitation from being falsely calculated as degradation.

-

Incubation & Sampling: Incubate the solution at 37°C. At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), remove a 100 µL aliquot.

-

Quenching: Immediately mix the aliquot with 300 µL of ice-cold acetonitrile containing 100 nM of the SIL-IS. This halts any potential degradation and precipitates buffer salts.

-

Centrifugation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C.

-

LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM).

-

Self-Validation (Mass Balance Check): Program the mass spectrometer to simultaneously scan for the parent mass and the predicted mass of the urea ring-opened hydrolysis product (+18 Da). If the parent compound signal decreases over time, but the +18 Da product does not appear, the loss is likely due to non-specific binding to the plastic tube rather than chemical degradation.

Self-validating experimental workflow for thermodynamic solubility and kinetic stability.

Conclusion

The molecule 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one is structurally primed for excellent performance in biological media. The inductive tuning of the azetidine basicity guarantees high aqueous solubility at physiological pH, while the resonance-stabilized cyclic urea provides robust kinetic stability against hydrolytic degradation. By employing the rigorous, artifact-free protocols outlined above—specifically utilizing ultracentrifugation for phase separation and mass-balance LC-MS/MS for stability tracking—researchers can confidently profile this scaffold for downstream drug development applications.

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) / PMC[Link]

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling European Journal of Pharmaceutical Sciences[Link]

-

Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8-Diaminopelargonic Acid ResearchGate[Link]

Sources

Methodological & Application

High-Purity Synthesis of 1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one: A Stepwise Cyclization Approach

Topic: Protocol for Synthesizing 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Overview

The synthesis of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one represents a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting JAK family kinases and other GPCR targets. This scaffold combines the solubilizing, sp3-rich character of the azetidine ring with the polar, hydrogen-bond-donating motif of the cyclic urea.

Direct nucleophilic displacement of 3-iodoazetidine by tetrahydropyrimidinone is often low-yielding due to steric repulsion at the cyclobutane interface. Consequently, this protocol utilizes a stepwise construction strategy . We initiate synthesis from the commercially available tert-butyl 3-aminoazetidine-1-carboxylate, forming an acyclic chloro-urea intermediate which undergoes base-mediated intramolecular cyclization. This route ensures regiochemical control and minimizes the formation of elimination byproducts.

Retrosynthetic Analysis

-

Target: 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one (isolated as HCl salt).

-

Key Intermediate: tert-butyl 3-(2-oxotetrahydropyrimidin-1(2H)-yl)azetidine-1-carboxylate.

-

Disconnection: Intramolecular alkylation (6-exo-tet cyclization).

-

Starting Materials: tert-butyl 3-aminoazetidine-1-carboxylate + 1-chloro-3-isocyanatopropane.

Experimental Workflow Diagram

Caption: Logical flow for the 3-step synthesis, highlighting the critical intramolecular cyclization (Step 2) that constructs the pyrimidinone ring.

Detailed Experimental Protocol

Step 1: Formation of the Chloro-Urea Intermediate

Objective: To install the propyl-chloride chain via urea linkage without inducing premature cyclization or polymerization.

-

Reagents:

-

tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 equiv)

-

1-Chloro-3-isocyanatopropane (1.05 equiv)

-

Dichloromethane (DCM), anhydrous (0.2 M concentration)

-

Triethylamine (TEA) (1.1 equiv) – Optional, only if amine is a salt.

-

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with tert-butyl 3-aminoazetidine-1-carboxylate and anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add 1-chloro-3-isocyanatopropane dropwise via syringe over 10 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. The starting amine should be consumed.

-

Workup: Concentrate the solvent in vacuo. The resulting residue is typically a white solid or viscous oil of sufficient purity (>95%) to proceed directly.

-

Note: Do not perform an aqueous workup if not necessary, as the chloro-urea can hydrolyze over time.

-

Step 2: Base-Mediated Intramolecular Cyclization

Objective: To effect the 6-exo-tet cyclization, forming the tetrahydropyrimidinone ring. This is the critical yield-determining step.

-

Reagents:

-

Crude Chloro-urea intermediate (from Step 1)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

DMF (Dimethylformamide), anhydrous (0.1 M)

-

Procedure:

-

Setup: In a separate flame-dried flask, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C under nitrogen.

-

Addition: Dissolve the crude chloro-urea in a minimum volume of anhydrous DMF. Add this solution dropwise to the NaH suspension.

-

Observation: Gas evolution (

) will be observed. Ensure adequate venting.[1]

-

-

Heating: Allow the mixture to warm to RT, then heat to 60°C for 3–4 hours.

-

Mechanistic Insight: Heating is required to overcome the activation energy for the intramolecular

displacement of the chloride by the urea nitrogen attached to the azetidine.

-

-

Quench: Cool to 0°C and carefully quench with saturated aqueous

. -

Extraction: Dilute with water and extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (0-10% MeOH in DCM).-

Target:tert-butyl 3-(2-oxotetrahydropyrimidin-1(2H)-yl)azetidine-1-carboxylate.

-

Step 3: Boc-Deprotection and Salt Isolation

Objective: Removal of the acid-labile protecting group to yield the final hydrophilic scaffold.

-

Reagents:

-

Boc-protected intermediate (from Step 2)

-

4M HCl in 1,4-Dioxane (10 equiv)

-

DCM (Solvent) or MeOH

-

Procedure:

-

Dissolution: Dissolve the protected intermediate in a minimal amount of DCM (or MeOH if solubility is poor).

-

Acidolysis: Add 4M HCl in Dioxane at 0°C.

-

Stirring: Stir at RT for 1–2 hours. A white precipitate often forms.

-

Isolation:

-

If precipitate forms: Filter the solid under nitrogen (hygroscopic) and wash with diethyl ether.

-

If no precipitate: Concentrate in vacuo, triturate the residue with diethyl ether/pentane, and dry under high vacuum.

-

-

Final Form: 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one hydrochloride.

Quantitative Data Summary & QC Specifications

| Parameter | Specification / Expected Value | Notes |

| Step 1 Yield | 90–98% | Quantitative conversion is typical. |

| Step 2 Yield | 65–80% | Sensitive to water; ensure anhydrous DMF. |

| Step 3 Yield | >95% | Quantitative deprotection. |

| Appearance | White to off-white solid | Highly hygroscopic as HCl salt. |

| 1H NMR (DMSO-d6) | Azetidine CH/CH2 signals are distinctively downfield. | |

| LCMS (ESI+) | [M+H]+ = 156.1 (Free base mass) | Monitor for dimer formation. |

Mechanistic & Safety Analysis

Mechanistic Pathway (Graphviz)

Caption: The reaction relies on the nucleophilicity of the internal urea nitrogen. The 6-membered ring formation is kinetically favored over the 4-membered ring (which would result from the distal nitrogen attacking).

Critical Safety Notes

-

Isocyanates: 1-Chloro-3-isocyanatopropane is a potent lachrymator and sensitizer. Handle only in a fume hood. It reacts violently with water.

-

Sodium Hydride: Reacts explosively with water. When quenching the reaction in Step 2, use extreme caution and add the ammonium chloride solution dropwise at 0°C.

-

Azetidine Stability: While the Boc-protected azetidine is stable, the free base (final product) can degrade if stored in solution for prolonged periods. Store as the solid HCl salt at -20°C.

References

-

Isocyanate Reactivity & Urea Formation

- Title: Reaction of amines with isocyan

- Source:Organic Syntheses, Coll. Vol. 6, p. 715 (1988).

-

URL:[Link]

- Cyclization of Chloro-Ureas: Title: Synthesis of cyclic ureas via base-mediated cyclization of halo-alkyl ureas. Source:Journal of Organic Chemistry, 2012, 77(15), 6608–6614. (General methodology reference). Context: Validates the use of NaH/DMF for closing 5- and 6-membered urea rings.

-

Azetidine Building Blocks

-

Related JAK Inhibitor Synthesis (Analogous Chemistry)

- Title: Discovery of Baricitinib (LY3009104): A Novel, Potent and Selective Inhibitor of Janus Kinases 1 and 2.

- Source:Bioorganic & Medicinal Chemistry Letters, 2009.

-

URL:[Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one, a Putative Nicotinic Acetylcholine Receptor Modulator

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one represents a novel chemical scaffold with potential therapeutic applications in neuroscience. Its structure, featuring a constrained azetidine ring system coupled with a tetrahydropyrimidinone core, suggests possible interactions with neuronal targets. The azetidine moiety is a recognized pharmacophore in ligands targeting nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for cognitive functions, inflammation, and neurotransmission.[1][2] This document provides a comprehensive guide for the in vitro characterization of this compound, postulating its activity as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key subtype implicated in neurological disorders such as Alzheimer's disease and schizophrenia.[1][3]

These application notes are designed for researchers, scientists, and drug development professionals, offering a suite of detailed protocols to elucidate the compound's mechanism of action, potency, and selectivity. The experimental workflow is structured to progress from initial binding assessment to functional characterization, providing a robust framework for a comprehensive in vitro evaluation.

Experimental Design Philosophy: A Multi-faceted Approach to Characterization

A thorough in vitro characterization of a novel compound requires a multi-pronged approach to build a comprehensive pharmacological profile. This guide outlines a logical experimental flow, beginning with target engagement and progressing to functional and mechanistic assays.

Caption: A logical workflow for the in vitro characterization of a novel compound.

PART 1: Radioligand Binding Assay for α7 nAChR

Objective: To determine the binding affinity (Ki) of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one for the α7 nAChR.

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the α7 nAChR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.[4][5]

Materials:

-

Cell Line: HEK293 cells stably expressing the human α7 nAChR.

-

Radioligand: [¹²⁵I]α-bungarotoxin, a high-affinity antagonist for the α7 nAChR.[6]

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin).

-

Buffers and Reagents: Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4), scintillation cocktail.

Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Culture HEK293-α7 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[7]

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add increasing concentrations of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one.

-

Add a fixed concentration of [¹²⁵I]α-bungarotoxin to all wells.

-

For non-specific binding, add a saturating concentration of the non-labeled competitor.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.[4]

-

-

Data Acquisition and Analysis:

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description |

| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |

| Ki | The inhibitory constant, representing the affinity of the test compound for the receptor. |

| Bmax | The maximum number of binding sites, determined from a saturation binding experiment.[8] |

| Kd | The equilibrium dissociation constant of the radioligand, also determined from a saturation binding experiment.[8] |

PART 2: Functional Characterization of α7 nAChR Modulation

Calcium Flux Assay

Objective: To assess the functional activity of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one as a potential agonist or positive allosteric modulator (PAM) of α7 nAChR.

Principle: The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[9] Activation of the receptor leads to an influx of Ca²⁺, which can be measured using a Ca²⁺-sensitive fluorescent dye. This assay can identify both direct agonists that activate the receptor and PAMs that enhance the response to a sub-maximal concentration of an agonist.[3][10]

Materials:

-

Cell Line: SH-SY5Y human neuroblastoma cells endogenously expressing α7 nAChR, or a stably transfected HEK293-α7 cell line.[10][11]

-

Fluorescent Dye: A Ca²⁺-sensitive dye such as Fluo-4 AM.

-

Agonist: A known α7 nAChR agonist (e.g., choline or PNU-282987).[3][12]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Protocol: Calcium Flux Assay

-

Cell Preparation:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the Ca²⁺-sensitive fluorescent dye according to the manufacturer's instructions.

-

-

Compound Addition and Signal Detection:

-

Use a fluorescence plate reader with an integrated liquid handling system.

-

For agonist activity: Add varying concentrations of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one and measure the fluorescence signal over time.

-

For PAM activity: Pre-incubate the cells with varying concentrations of the test compound, then add a sub-maximal (EC₂₀) concentration of a known agonist and measure the fluorescence signal.[3]

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) from baseline.

-

Plot the ΔF or percentage of maximal agonist response against the log concentration of the test compound.

-

For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

For PAMs, determine the EC50 for potentiation and the fold-shift in the agonist's EC50.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To directly measure the effect of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one on the ion channel function of α7 nAChR.

Principle: TEVC allows for the precise control of the membrane potential of a Xenopus oocyte expressing the receptor of interest and the direct measurement of the ionic currents flowing through the channel upon activation.[13][14] This technique provides detailed information on the compound's effect on channel gating, kinetics, and pharmacology.[15]

Materials:

-

Xenopus laevis oocytes

-

cRNA: In vitro transcribed cRNA for the human α7 nAChR subunit.

-

Recording Solution: Standard oocyte Ringer's solution.

-

TEVC setup: Amplifier, headstages, microelectrodes, perfusion system.[16]

Protocol: TEVC in Xenopus Oocytes

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.

-

-

TEVC Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).[14]

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with the recording solution containing a known α7 nAChR agonist to elicit a baseline current response.

-

Apply 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one alone (to test for agonist activity) or in combination with the agonist (to test for modulatory activity) and record the resulting currents.

-

-

Data Analysis:

-

Measure the peak amplitude and kinetics (activation, deactivation, desensitization) of the currents.

-

Construct concentration-response curves to determine the EC50 for agonism or potentiation.

-

PART 3: Advanced Characterization and Mechanistic Insights

α7 nAChR Downstream Signaling

Activation of the α7 nAChR, due to its high Ca²⁺ permeability, can trigger various intracellular signaling cascades.[17] Understanding a novel compound's influence on these pathways provides deeper mechanistic insight. Key downstream pathways include:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) pathway: Important for synaptic plasticity.[12]

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Involved in cell survival and anti-inflammatory responses.[18]

-

Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway: A key component of the cholinergic anti-inflammatory pathway.[18]

-

Extracellular signal-regulated kinase (ERK) pathway: Associated with cell proliferation and differentiation.

Caption: Downstream signaling pathways of the α7 nAChR.

Assays such as Western blotting for phosphorylated proteins (p-Akt, p-STAT3, p-ERK) or reporter gene assays can be employed to investigate the compound's impact on these pathways.

Consideration of CHRFAM7A

A crucial aspect for studies involving human-derived cells is the presence of the human-specific gene CHRFAM7A. This gene produces a truncated, non-functional α7 subunit (dupα7) that can co-assemble with full-length α7 subunits to form heteromeric receptors.[19][20] The presence of dupα7 has been shown to act as a dominant-negative modulator of α7 nAChR function, reducing ligand binding and channel activity.[21] Therefore, when using human cell lines, it is imperative to genotype the cells for CHRFAM7A and consider its potential impact on the observed pharmacology of the test compound. This demonstrates a nuanced understanding of the target's complexity in a human context.

Trustworthiness and Self-Validation of Protocols

The reliability of in vitro data hinges on robust assay design and validation.[22][23] Key principles to ensure data integrity include:

-

Appropriate Controls: Always include positive and negative controls, as well as vehicle controls, to ensure the assay is performing as expected.

-

Signal-to-Background Ratio: Optimize assay conditions to achieve a sufficient signal window for reliable detection of compound effects.[24]

-

Reproducibility: Assays should be reproducible across multiple experiments and by different operators.[23]

-

Orthogonal Assays: Confirming findings from a primary assay with a secondary assay that has a different readout technology (e.g., confirming a hit from a fluorescence-based assay with an electrophysiology-based assay) strengthens the validity of the results.[25]

By adhering to these principles and the detailed protocols provided, researchers can generate high-quality, reliable data to accurately profile the in vitro activity of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one and other novel compounds.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. α7- and α9-Containing Nicotinic Acetylcholine Receptors in the Functioning of Immune System and in Pain [mdpi.com]

- 3. jneurosci.org [jneurosci.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biophysics-reports.org [biophysics-reports.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 16. multichannelsystems.com [multichannelsystems.com]

- 17. nief-upr.com [nief-upr.com]

- 18. ceji.termedia.pl [ceji.termedia.pl]

- 19. A Human-Specific α7-Nicotinic Acetylcholine Receptor Gene in Human Leukocytes: Identification, Regulation and the Consequences of CHRFAM7A Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. academic.oup.com [academic.oup.com]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. kosheeka.com [kosheeka.com]

- 24. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]

- 25. tecan.com [tecan.com]

Application Notes and Protocols for the Cellular Characterization of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one

Abstract

This document provides a comprehensive guide for the initial biological characterization of the novel chemical entity, 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one. As a molecule combining the structural motifs of azetidine and tetrahydropyrimidine, it represents a potential starting point for drug discovery, leveraging the known bioactivities of related scaffolds.[1][2][3] Given the absence of a predefined biological target for this specific compound, this guide champions a tiered, phenotype-first approach to elucidate its cellular effects and potential mechanism of action. We present a strategic workflow, beginning with broad phenotypic screens to identify a biological response, followed by principles of target deconvolution and the subsequent development of specific functional assays. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to systematically explore the therapeutic potential of this and other novel compounds.

Introduction: A Rationale for Investigation

The molecule 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one is a novel synthetic compound featuring two key heterocyclic rings:

-

Azetidine: The four-membered nitrogen-containing ring is a component of various biologically active compounds. The azetidin-2-one (β-lactam) core is famously part of penicillin and cephalosporin antibiotics.[1][3] Non-antibiotic azetidines have also been investigated for a range of therapeutic applications, including as cholesterol absorption inhibitors and CCR2 antagonists.[4][5]

-

Tetrahydropyrimidine: This six-membered ring is a privileged scaffold in medicinal chemistry. Derivatives such as 3,4-dihydropyrimidin-2(1H)-ones have been identified as potent and selective antagonists for targets like the A2B adenosine receptor.[2] The pyrimidine core is also associated with antimicrobial and antioxidant activities.[6]

The combination of these two scaffolds into a single molecule presents a unique chemical entity with the potential for novel pharmacology. The following protocols outline a systematic approach to uncover this potential.

The Strategic Workflow: From Phenotype to Function

In the absence of a known target, a logical and unbiased path forward is to first ask a broad question: "What does this compound do to cells?". This phenotype-first strategy maximizes the chances of discovering novel mechanisms of action.[7][8][9] Our proposed workflow is a three-tiered cascade.

}

Tier 1 Protocols: Broad Phenotypic Screening

The initial goal is to determine if the compound has any biological effect at a cellular level and to establish a safe concentration range for further testing.

Protocol: Cell Viability and Cytotoxicity Assessment

This first crucial step determines the compound's concentration-dependent effect on cell survival. It helps distinguish between a specific pharmacological effect and general toxicity, and it defines the concentration window for all subsequent assays.

Principle: Luminescent assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), are highly sensitive methods that quantify ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the number of non-viable cells.

Step-by-Step Methodology:

-

Cell Plating: Seed a panel of cells (e.g., HEK293 for general effects, a cancer cell line like MCF-7, and a normal fibroblast line like L929 for comparative cytotoxicity) into white, clear-bottom 96-well or 384-well plates at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.

-

Cell Treatment: Remove the old medium from the cell plates and add the compound dilutions. Incubate for a standard duration, typically 48 or 72 hours.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Luminescence Reading: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Fit the data to a four-parameter logistic regression model to determine the IC50 (half-maximal inhibitory concentration).

| Parameter | Recommendation | Rationale |

| Cell Lines | HEK293, MCF-7, L929 | Assess general, cancerous, and non-cancerous cell effects. |

| Plate Format | 384-well | Conserves compound and reagents. |

| Concentration Range | 0.1 nM to 100 µM | Covers a wide range to capture a full dose-response curve. |

| Incubation Time | 72 hours | Allows for effects on cell proliferation to manifest. |

| Replicates | n=3 (triplicate) | Ensures statistical robustness. |

Protocol: High-Content Phenotypic Profiling

High-content imaging provides an unbiased, multiparametric view of cellular changes, offering rich data that can hint at the compound's mechanism of action.[8]

Principle: Cells are treated with the compound and then stained with a cocktail of fluorescent dyes that highlight different subcellular compartments (e.g., nucleus, cytoplasm, cytoskeleton, mitochondria). Automated microscopy and image analysis software then quantify hundreds of morphological features.

Step-by-Step Methodology:

-

Cell Plating: Seed a morphologically informative cell line (e.g., U-2 OS osteosarcoma cells) in black, clear-bottom 384-well plates suitable for imaging. Incubate for 24 hours.

-

Compound Treatment: Treat cells with the compound at 3-4 non-toxic concentrations (determined from the viability assay, e.g., IC10, IC20) and a vehicle control. Include known reference compounds (e.g., a tubulin inhibitor, a DNA damage agent) as positive controls. Incubate for 24-48 hours.

-

Staining: Fix, permeabilize, and stain the cells with a fluorescent dye cocktail. A common combination includes:

-

Hoechst 33342: Stains the nucleus (DNA).

-

Phalloidin-Alexa Fluor 488: Stains F-actin filaments (cytoskeleton).

-

MitoTracker Red CMXRos: Stains mitochondria.

-

-

Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields of view per well across all fluorescent channels.

-

Image Analysis: Use image analysis software to segment cells into nuclear and cytoplasmic compartments and extract a wide range of features (e.g., nuclear size and shape, cell area, mitochondrial texture, cytoskeletal intensity).

-

Phenotypic Profiling: Compare the feature vector of the compound-treated cells to the vehicle control and reference compounds. A similar phenotypic profile to a known compound suggests a similar mechanism of action.

Tier 2: Target Deconvolution and Hypothesis Generation

If a consistent and dose-dependent phenotype is observed, the next phase is to identify the molecular target responsible for this effect. This is a complex process that can be approached in several ways.

Authoritative Grounding: The principle of target engagement is crucial; it is essential to confirm that a compound interacts with its intended target within the complex environment of a living cell.[10][11][12]

Strategies:

-

Hypothesis-Driven Approach (Recommended): Based on the observed phenotype and the known activities of the azetidine and tetrahydropyrimidine scaffolds, generate a testable hypothesis. For example:

-

Phenotype: Cell cycle arrest at G2/M phase, rounded cell morphology.

-

Hypothesis: The compound may be a tubulin polymerization inhibitor, similar to other β-lactam-containing molecules that have shown such activity.[13]

-

Next Step: Test the compound in a tubulin polymerization assay.

-

Phenotype: Inhibition of inflammatory cytokine release in a lipopolysaccharide (LPS)-stimulated macrophage assay.

-

Hypothesis: The compound may be a CCR2 antagonist, given the literature on other azetidine derivatives.[4]

-

Next Step: Test the compound in a CCR2 binding or functional assay.

-

-

Affinity-Based Proteomics: This is an advanced, unbiased method. A version of the compound is synthesized with a chemical handle (e.g., biotin). This "bait" is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

-

Genetic Approaches: Techniques like CRISPR/Cas9 screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.

Tier 3 Protocols: Target-Specific Functional Assays (Hypothetical Examples)

Once a high-confidence target is hypothesized or identified, a specific functional assay must be developed to confirm the interaction and quantify its potency and efficacy.

Hypothetical Target: A G-Protein Coupled Receptor (GPCR)

If the phenotype suggests modulation of a GPCR signaling pathway (e.g., changes in cyclic AMP levels).

Principle (cAMP Assay): This protocol uses a competitive immunoassay or a genetically encoded biosensor to measure changes in intracellular cyclic AMP (cAMP), a key second messenger in many GPCR pathways. An antagonist will block the cAMP response induced by an agonist.

Step-by-Step Methodology:

-

Cell Line: Use a cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293 cells).

-

Cell Plating: Seed cells into a 384-well assay plate and incubate overnight.

-

Compound Pre-incubation: Add serial dilutions of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one (as the potential antagonist) to the cells. Incubate for 15-30 minutes.

-

Agonist Stimulation: Add a known agonist for the target GPCR at its EC80 concentration (the concentration that gives 80% of the maximal response). This stimulates cAMP production.

-

Cell Lysis and Detection: After a short incubation (15-30 minutes), lyse the cells and perform the cAMP measurement using a suitable kit (e.g., HTRF or LANCE assay formats) according to the manufacturer's protocol.

-

Data Acquisition: Read the plate on a compatible plate reader.

Data Analysis:

-

Calculate the percent inhibition of the agonist-induced signal.

-

Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic model to determine the antagonist IC50.

}

Hypothetical Target: A Protein Kinase

If the phenotype suggests inhibition of a specific signaling pathway known to be regulated by a kinase.

Principle (Cellular Target Engagement): The NanoBRET™ Target Engagement Assay (Promega) is a powerful method to quantify compound binding to a specific protein target in live cells. It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that reversibly binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a loss of BRET signal.[12]

Step-by-Step Methodology:

-

Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Cell Plating: Plate the transfected cells into a 384-well white assay plate and incubate for 24 hours.

-

Compound Addition: Add serial dilutions of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one to the cells.

-

Tracer Addition: Add the fluorescent tracer at a pre-determined optimal concentration.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

BRET Measurement: Read the plate immediately on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data and plot the BRET ratio against the log of the compound concentration.

-

Fit the data to determine the IC50, which reflects the compound's affinity for the target kinase in a cellular context.

| Parameter | Recommendation | Rationale |

| Assay Principle | Live-cell target engagement | Directly measures compound-target interaction in a physiological context.[10][14] |

| Technology | NanoBRET™ | High sensitivity, ratiometric measurement reduces artifacts. |

| Endpoint | IC50 from BRET signal | Quantifies binding affinity in intact cells. |

| Controls | Vehicle (DMSO), no-tracer control | Essential for data normalization and validation. |

Conclusion

The development of cell-based assays for a novel compound like 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one requires a systematic, evidence-driven approach. By starting with broad phenotypic screens, researchers can uncover potential biological activities without initial bias. A positive "hit" from these screens provides the crucial starting point for generating and testing hypotheses about the compound's mechanism of action and molecular target. The subsequent development of target-specific, functional cell-based assays is then essential to validate these hypotheses and quantify the compound's potency and efficacy. This tiered strategy provides a robust framework for transforming a novel chemical structure into a promising lead for further drug development.

References

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

-

Umesh N et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3):306-316. [Link]

-

Subasinghe, N. L. et al. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(4), 1063–1069. [Link]

-

Krasowska, D. et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(24), 7667. [Link]

-

Synthesis and pharmacological screening of some new azetidinone derivatives. (2025). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1166-1173. [Link]

-

Crepin, R. et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 4(7), e6165. [Link]

-

Baraldi, P. G. et al. (2014). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 57(15), 6276–6293. [Link]

-

A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. (2022). [Link]

-

Cell-Based and Phenotypic Assays. Selvita. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

-

Scott, J. S. et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10201–10228. [Link]

-

Wang, Y. et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(4), 1303–1308. [Link]

-

A Practical Guide to Target Engagement Assays. Charles River. (2025). [Link]

-

Jain, A. K. et al. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 18-26. [Link]

-

Search Successful Targets. Therapeutic Target Database. [Link]

-

Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Chemical Biology, 19(9), 2415–2424. [Link]

-

Gaber, Z. B. et al. (2023). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 28(7), 3020. [Link]

-

Phenotypic profiling in drug discovery. Drug Target Review. (2019). [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. (2025). [Link]

-

Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. (2024). European Journal of Medicinal Chemistry, 270, 116354. [Link]

-

The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

-

Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. (2026). [Link]

-

Cell and small animal models for phenotypic drug discovery. (2018). Expert Opinion on Drug Discovery, 13(5), 407-420. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. selvita.com [selvita.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selvita.com [selvita.com]

- 12. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 13. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

analytical methods for quantifying 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one in samples

Application Note: Quantitative Analysis of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one

A Guide to Method Development and Validation for Pharmaceutical and Bioanalytical Applications

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical development. Recognizing the critical need for robust analytical procedures, this guide details two distinct, fit-for-purpose methodologies. The first is a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, stability testing, and quantification in bulk drug substances and finished pharmaceutical formulations. The second is a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed for trace-level quantification in complex biological matrices such as plasma, which is essential for pharmacokinetic and metabolic studies. This guide provides detailed, step-by-step protocols and discusses the scientific rationale behind the selection of instrumental parameters and validation strategies in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5][6] 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one is a novel molecule incorporating both the biologically significant tetrahydropyrimidinone ring and a strained azetidine moiety. The accurate and precise quantification of such compounds is paramount throughout the drug development lifecycle, from early-stage discovery to commercial manufacturing and clinical evaluation.

Developing robust analytical methods is essential for ensuring product quality, safety, and efficacy. For routine analysis of bulk substances and pharmaceutical products, methods must be accurate, precise, and cost-effective. Reversed-phase HPLC with UV detection is the workhorse of the pharmaceutical industry for this purpose, offering reliability and straightforward implementation.[7][8]

Conversely, when studying a drug's behavior in a biological system (pharmacokinetics), the analytical challenge shifts to detecting picogram to nanogram levels of the analyte in complex matrices like blood plasma.[9] For this application, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard, providing unparalleled sensitivity and selectivity.[10][11][12]

This document presents proposed starting protocols for both an HPLC-UV and an LC-MS/MS method tailored for 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one. The methodologies are designed to be self-validating systems, grounded in established scientific principles and aligned with global regulatory expectations as outlined by the ICH.[13][14][15]